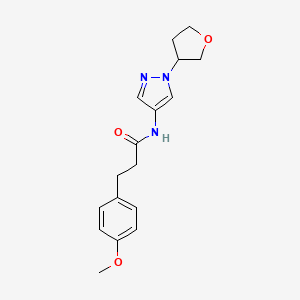

3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, and they often serve as a scaffold for the development of new therapeutic agents. The methoxyphenyl group attached to the pyrazole ring suggests potential for increased lipophilicity and possible interactions with biological targets, while the tetrahydrofuran moiety could contribute to the compound's binding affinity and selectivity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the paper titled "An Efficient Synthesis of N-Substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides by Four-Component Reaction in Aqueous Medium" describes a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. In the paper "Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies" , the authors discuss the crystal structure of a related compound. They highlight the importance of dihedral angles between rings and the presence of hydrogen bond interactions. These structural features are likely to be relevant for "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide" as well, influencing its conformation and intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. The paper "Crystal structure studies and Hirshfeld surface analysis of 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide" describes the synthesis of a pyrazole derivative through the reaction of an enone with thiosemicarbazide. This suggests that the compound may also undergo similar reactions, such as nucleophilic substitutions or additions, which could be utilized for further functionalization or for the formation of drug conjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The paper "Antiulcer agents. II. Synthesis and gastric acid antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide and related compounds" discusses the antisecretory activity of a compound with a similar structure, which could be indicative of the biological properties of "3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide". The thermal stability and solubility in different solvents are also important for its application as a potential therapeutic agent.

科学的研究の応用

Synthesis and Chemical Properties

One area of research focuses on the synthesis of complex compounds involving methoxyphenyl groups and their chemical behavior. For example, studies on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid illustrate the intricate reactions these compounds can undergo, demonstrating their utility in exploring new chemical entities and reactions (Agekyan & Mkryan, 2015).

Safety and Hazards

特性

IUPAC Name |

3-(4-methoxyphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-10-18-20(11-14)15-8-9-23-12-15/h2-3,5-6,10-11,15H,4,7-9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZAVULUHOBBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)

![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)

![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)